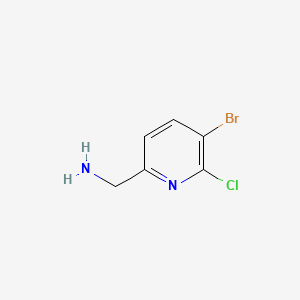
6-tert-Butyl-3-methyl-2,3-dihydro-4H-1-benzopyran-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(tert-Butyl)-3-methylchroman-4-one is an organic compound belonging to the chroman family. Chromans are known for their diverse biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals. The presence of the tert-butyl group in this compound enhances its stability and reactivity, making it a valuable intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(tert-Butyl)-3-methylchroman-4-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the Friedel-Crafts alkylation of 3-methylphenol with tert-butyl chloride, followed by cyclization with an appropriate aldehyde or ketone.
Industrial Production Methods: In industrial settings, the production of 6-(tert-Butyl)-3-methylchroman-4-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Lewis acids (e.g., aluminum chloride) can enhance the efficiency of the reaction .
Types of Reactions:
Oxidation: 6-(tert-Butyl)-3-methylchroman-4-one can undergo oxidation reactions to form corresponding quinones.
Reduction: Reduction of this compound can yield various hydroxy derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroxy derivatives
Substitution: Halogenated chromans
Wissenschaftliche Forschungsanwendungen
6-(tert-Butyl)-3-methylchroman-4-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 6-(tert-Butyl)-3-methylchroman-4-one involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes and receptors. The chroman ring structure allows for potential antioxidant activity by scavenging free radicals .
Vergleich Mit ähnlichen Verbindungen
2,6-Di-tert-butyl-4-methylphenol (Butylated hydroxytoluene): Known for its antioxidant properties.
2,2’-Methylenebis(6-tert-butyl-4-methylphenol): Used in the stabilization of polymers.
Uniqueness: 6-(tert-Butyl)-3-methylchroman-4-one is unique due to its specific chroman structure combined with the tert-butyl group, which provides a balance of stability and reactivity. This makes it particularly useful in various synthetic applications and research studies .
Eigenschaften
CAS-Nummer |
646064-62-2 |
|---|---|
Molekularformel |
C14H18O2 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
6-tert-butyl-3-methyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H18O2/c1-9-8-16-12-6-5-10(14(2,3)4)7-11(12)13(9)15/h5-7,9H,8H2,1-4H3 |
InChI-Schlüssel |
GYROGDBBRVOADH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COC2=C(C1=O)C=C(C=C2)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(6-Methyl-3H-benzo[e]indol-2-yl)ethanone](/img/structure/B11885130.png)
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11885133.png)



![1-[2-[(2-Methylpropan-2-yl)oxy]ethyl]-3-nitrobenzene](/img/structure/B11885161.png)
![N-(6-Oxa-2-azaspiro[3.4]octan-7-ylmethyl)cyclobutanecarboxamide](/img/structure/B11885168.png)





![2-(Ethyldimethylsilyl)benzo[d]thiazole](/img/structure/B11885206.png)
